molecular formula C19H20N2O B5496692 4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

Cat. No.: B5496692
M. Wt: 292.4 g/mol
InChI Key: AGGZNHZDPVJPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE is a complex organic compound belonging to the pyrroloquinazoline family This compound is characterized by its unique fused ring structure, which includes both pyrrole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with aldehydes, followed by cyclization using suitable catalysts and solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain cancers.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinazoline derivatives, such as:

  • 4-BENZYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-3A-CARBOXYLIC ACID
  • 4-BENZYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-3A-ETHYL ESTER

Uniqueness

What sets 4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-benzyl-3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19-12-7-13-20(19)17-11-6-5-10-16(17)18(22)21(19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGZNHZDPVJPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 3
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 5
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 6
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

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